1-{1-Oxaspiro[3.3]heptan-6-yl}methanamine
Description
1-{1-Oxaspiro[3.3]heptan-6-yl}methanamine is a spirocyclic amine characterized by a bicyclic structure where two three-membered rings (one containing an oxygen atom) share a single central carbon atom (the spiro center). Its molecular formula is C₇H₁₃NO, with a molecular weight of 127.19 g/mol (free base). The oxygen atom in the spiro system enhances polarity, while the amine group provides a handle for derivatization or salt formation (e.g., hydrochloride salts) to improve solubility .
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
1-oxaspiro[3.3]heptan-6-ylmethanamine |
InChI |
InChI=1S/C7H13NO/c8-5-6-3-7(4-6)1-2-9-7/h6H,1-5,8H2 |
InChI Key |
CSUHTUDHCJRDAT-UHFFFAOYSA-N |
Canonical SMILES |
C1COC12CC(C2)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{1-Oxaspiro[3.3]heptan-6-yl}methanamine typically involves the formation of the spirocyclic ring followed by the introduction of the methanamine group. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable oxetane derivative with an amine can yield the desired spirocyclic amine .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. The scalability of these methods is crucial for large-scale applications.
Chemical Reactions Analysis
Types of Reactions: 1-{1-Oxaspiro[3.3]heptan-6-yl}methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its reactivity and applications.
Substitution: The methanamine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane derivatives, while substitution can produce a range of functionalized spirocyclic amines .
Scientific Research Applications
1-{1-Oxaspiro[3.3]heptan-6-yl}methanamine has diverse applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and developing bioactive molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Mechanism of Action
The mechanism by which 1-{1-Oxaspiro[3.3]heptan-6-yl}methanamine exerts its effects involves interactions with specific molecular targets. The spirocyclic structure may interact with enzymes or receptors, modulating their activity. For instance, the compound could inhibit or activate certain pathways, leading to desired biological outcomes. Detailed studies on its binding affinity and specificity are essential to understand its full potential .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 1-{1-Oxaspiro[3.3]heptan-6-yl}methanamine and analogous spirocyclic compounds:
Key Comparative Insights
Spiro System Variations :
- The spiro[3.3] system (e.g., 1-Oxaspiro and 1-Azaspiro) imposes moderate ring strain, balancing reactivity and stability. In contrast, the spiro[2.4] system (e.g., 5-Oxaspiro[2.4]heptan-6-yl) introduces higher strain due to smaller rings, favoring reactivity in cycloadditions or electrophilic substitutions .
Nitrogen (e.g., 1-Azaspiro) introduces basicity, enabling salt formation (e.g., hydrochlorides) and participation in acid-base interactions .
Substituent Effects :
- Fluorination (e.g., 6-fluoro derivative) enhances metabolic stability by resisting oxidative degradation. Chloride counterions (e.g., hydrochloride salts) improve aqueous solubility for in vivo applications .
- Protective groups like Boc (tert-butoxycarbonyl) stabilize amines during synthesis, enabling selective deprotection for downstream functionalization .
Pharmacokinetic Implications :
- Strained spiro systems (e.g., 1-Oxaspiro) exhibit "strain-release" reactivity, a property leveraged in drug design to achieve selective bond-forming reactions or modulate target engagement .
- Azaspiro derivatives (e.g., 6-Oxa-1-azaspiro[3.3]heptane oxalate) are explored as bioisosteres for piperidines or morpholines, offering improved conformational restraint .
Biological Activity
1-{1-Oxaspiro[3.3]heptan-6-yl}methanamine is a spirocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the compound's synthesis, biological mechanisms, and research findings.
Synthesis of this compound
The synthesis typically involves the formation of the spirocyclic ring followed by the introduction of the methanamine group. A common synthetic route includes:
- Formation of Spirocyclic Intermediate : Reaction of a suitable oxirane with a cyclohexanone derivative under basic conditions.
- Reductive Amination : The spirocyclic intermediate is subjected to reductive amination to introduce the methanamine group.
This method can be optimized for industrial production using continuous flow reactors and high-throughput screening techniques to enhance efficiency and yield .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various strains of bacteria and fungi. The mechanism is thought to involve disruption of microbial cell membranes or inhibition of key metabolic pathways, although the specific targets remain to be fully elucidated .
Anticancer Potential
The compound has also been studied for its anticancer properties, showing promise in inhibiting tumor cell proliferation in vitro. It appears to modulate pathways involved in cell cycle regulation and apoptosis, potentially through interactions with specific receptors or enzymes critical for cancer cell survival .
Case Studies
Several studies have explored the biological activity of this compound:
- Study A : Demonstrated that the compound inhibited the growth of E. coli and Staphylococcus aureus in vitro, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
- Study B : Investigated its effects on human cancer cell lines, reporting a dose-dependent reduction in cell viability, particularly in breast and lung cancer models. The study highlighted the compound's ability to induce apoptosis through caspase activation .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-{1-Oxaspiro[3.3]heptan-6-yl}methanol | Hydroxyl group instead of amine | Moderate antimicrobial activity |
| 1-{1-Oxaspiro[2.4]heptan-6-yl}methanamine | Smaller spirocyclic ring | Lower anticancer activity |
The unique spirocyclic structure of this compound contributes to its distinct biological properties compared to similar compounds .
Q & A
Q. Key Considerations :
- Control reaction temperature (e.g., 0–25°C) to avoid side reactions like ring-opening .
- Use anhydrous conditions for moisture-sensitive steps.
Advanced: How can computational modeling predict the conformational stability of this compound?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can analyze:
Q. Example Findings :
- The spiro oxygen may increase ring strain by ~5 kcal/mol compared to non-oxygen analogs, influencing reactivity .
- Methanamine’s basicity is reduced (pKa ~8.5) compared to linear amines due to steric hindrance .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
Q. Methodological Approach :
- SAR Studies : Synthesize derivatives and test in vitro (e.g., radioligand binding assays).
- MD Simulations : Map interactions with target proteins (e.g., serotonin receptors) .
Basic: What safety precautions are required when handling this compound?
Answer:
- Hazard Profile : Based on structurally similar amines:
- Storage : Store in a desiccator at 4°C to prevent hydrolysis .
Advanced: How can contradictory data on spirocyclic amine reactivity be resolved?
Answer:
Contradictions (e.g., variable yields in alkylation reactions) may arise from:
Q. Resolution Strategies :
- Reproduce experiments with strict controls (temperature, solvent purity).
- Employ in situ IR monitoring to track intermediate formation .
Basic: What are the solubility properties of this compound?
Q. Answer :
- Polar Solvents : Soluble in DMSO (>50 mg/mL), methanol (~20 mg/mL) .
- Nonpolar Solvents : Poor solubility in hexane (<1 mg/mL).
- pH Dependence : Protonation at pH <6 increases water solubility (e.g., 10 mg/mL in 0.1M HCl) .
Advanced: What strategies optimize enantioselective synthesis of chiral spirocyclic amines?
Q. Answer :
Q. Answer :
- Thermal Stability : TGA/DSC analysis (decomposition onset ~200°C) .
- Photostability : Expose to UV light (320–400 nm); monitor degradation via HPLC .
- Hydrolytic Stability : Incubate in buffered solutions (pH 1–14) for 48h; assess by NMR .
Advanced: What role does the spirocyclic structure play in drug discovery?
Q. Answer :
- Conformational Restriction : Preorganizes the amine for target binding (e.g., GPCRs), improving potency .
- Metabolic Stability : Resists cytochrome P450 oxidation due to steric shielding .
Case Study : Analogous dispiro compounds show 5x longer half-life in hepatic microsomes vs. linear amines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
